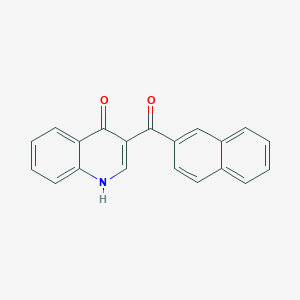

3-(2-Naphthoyl)quinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

821004-10-8 |

|---|---|

Molecular Formula |

C20H13NO2 |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

3-(naphthalene-2-carbonyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C20H13NO2/c22-19(15-10-9-13-5-1-2-6-14(13)11-15)17-12-21-18-8-4-3-7-16(18)20(17)23/h1-12H,(H,21,23) |

InChI Key |

MQJXYXBBQAYJAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CNC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 2 Naphthoyl Quinolin 4 1h One

Vibrational Spectroscopy for Comprehensive Structural Conformation (FT-IR, Raman)

The vibrational spectrum of 3-(2-Naphthoyl)quinolin-4(1H)-one is a composite of the vibrational modes originating from its two primary structural units: the quinolin-4(1H)-one core and the 2-naphthoyl substituent.

Quinolin-4(1H)-one Core: The quinolin-4(1H)-one moiety is characterized by several key vibrations. The N-H stretching vibration of the lactam group typically appears as a broad band in the FT-IR spectrum, generally in the range of 3300-3100 cm⁻¹. The C=C stretching vibrations of the quinoline (B57606) ring system are observed in the 1620-1450 cm⁻¹ region. C-N stretching vibrations can also be identified, often appearing in the 1325–1230 cm⁻¹ range. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 900-700 cm⁻¹ region.

Naphthoyl Substituent: The naphthoyl group contributes its own set of characteristic bands. The aromatic C-H stretching vibrations of the naphthalene (B1677914) ring are found in the 3100-3000 cm⁻¹ range. Multiple sharp bands corresponding to the C=C stretching vibrations of the fused aromatic rings are prominent between 1600 cm⁻¹ and 1400 cm⁻¹. The specific pattern of out-of-plane C-H bending bands in the lower frequency region (900-650 cm⁻¹) is diagnostic of the 2-substitution pattern on the naphthalene ring.

The carbonyl (C=O) and aromatic ring vibrations are particularly informative for confirming the structure.

Carbonyl Signatures: The molecule contains two distinct carbonyl groups: the C4-ketone of the quinolinone ring and the ketone of the naphthoyl linker. The C4-keto group (amide carbonyl) typically shows a strong absorption in the FT-IR spectrum between 1650-1690 cm⁻¹, a frequency that can be influenced by intermolecular hydrogen bonding involving the N-H group. The aryl ketone of the naphthoyl group is expected to absorb at a slightly lower frequency, typically in the 1630-1680 cm⁻¹ range, due to conjugation with the naphthalene ring. In Raman spectra, these C=O stretches also appear as distinct, often strong, bands. youtube.com

Aromatic Ring Signatures: Both the quinoline and naphthalene ring systems produce a series of characteristic bands. The C=C stretching vibrations within the aromatic rings typically appear as a group of four bands in the 1625-1575 cm⁻¹ and 1525-1470 cm⁻¹ regions in the FT-IR spectrum. These vibrations are also Raman active and provide complementary information. The presence of multiple bands in this region confirms the fused aromatic nature of the compound. nih.govnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 3-(2-Naphthoyl)quinolin-4(1H)-one

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Quinolinone | 3300-3100 (broad) | 3300-3100 (weak) |

| Aromatic C-H Stretch | Quinoline & Naphthalene | 3100-3000 | 3100-3000 (strong) |

| C=O Stretch | Quinolinone (Amide I) | 1690-1650 | 1690-1650 |

| C=O Stretch | Naphthoyl Ketone | 1680-1630 | 1680-1630 |

| C=C Stretch | Aromatic Rings | 1625-1450 | 1625-1450 (strong) |

| C-N Stretch | Quinolinone | 1325-1230 | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for a complete assignment of all proton and carbon signals. magritek.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The N-H proton of the quinolinone ring is expected to appear as a broad singlet at a downfield chemical shift (typically δ 11-12 ppm in DMSO-d₆), indicating its acidic nature. rsc.org The aromatic protons of the quinoline and naphthalene rings will resonate in the δ 7.0-8.5 ppm region. The specific splitting patterns (doublets, triplets, doublet of doublets) and coupling constants (J-values) are critical for determining the substitution pattern and assigning each proton to its specific position on the rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The two carbonyl carbons are expected at the most downfield shifts (δ > 170 ppm), with the quinolinone C4-carbonyl typically around δ 177 ppm. rsc.org The numerous aromatic carbons of the quinoline and naphthalene systems will appear in the δ 110-150 ppm range. nih.gov The chemical shifts provide clues to the electronic environment of each carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-(2-Naphthoyl)quinolin-4(1H)-one

| Moiety | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Quinolinone | N-H | 11.0 - 12.0 | - |

| Quinolinone | Aromatic C-H | 7.3 - 8.2 | 118 - 141 |

| Quinolinone | Quaternary Aromatic C | - | 123 - 150 |

| Quinolinone | C=O (C4) | - | ~177 |

| Naphthoyl | Aromatic C-H | 7.5 - 8.5 | 124 - 136 |

| Naphthoyl | Quaternary Aromatic C | - | 127 - 137 |

2D NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between nuclei. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling). sdsu.edu Cross-peaks in the COSY spectrum reveal which protons are adjacent in the spin system. This is instrumental in tracing the connectivity of protons within the quinoline and naphthalene ring systems, allowing for unambiguous assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). columbia.edu Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon, providing a direct map of C-H bonds. This is a highly sensitive method for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two, three, or even four bonds (²JCH, ³JCH, ⁴JCH). youtube.com HMBC is crucial for connecting the different spin systems identified by COSY. For instance, it can show correlations from the quinoline protons to the naphthoyl carbonyl carbon, and vice-versa, confirming the linkage between the two main moieties. It is also the primary method for assigning quaternary (non-protonated) carbons by observing their long-range couplings to nearby protons. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound with high accuracy and confidence. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. ub.edu

For 3-(2-Naphthoyl)quinolin-4(1H)-one (Molecular Formula: C₂₀H₁₃NO₂), HRMS using an ionization technique like electrospray ionization (ESI) would detect the protonated molecule [M+H]⁺. The instrument measures the exact mass of this ion. This experimental value is then compared to the theoretical exact mass calculated for the proposed elemental formula. An agreement within a very small tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition, ruling out other potential formulas that might have the same nominal mass. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for 3-(2-Naphthoyl)quinolin-4(1H)-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₃NO₂ |

| Ion Formula | [C₂₀H₁₄NO₂]⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 312.10190 |

Table 4: List of Compound Names

| Compound Name |

|---|

| 3-(2-Naphthoyl)quinolin-4(1H)-one |

| Quinolin-4(1H)-one |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Optical Properties

The optical properties of 3-(2-Naphthoyl)quinolin-4(1H)-one would be primarily investigated using UV-Visible (UV-Vis) absorption and photoluminescence (fluorescence) spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its behavior upon photoexcitation.

The UV-Vis absorption spectrum of 3-(2-Naphthoyl)quinolin-4(1H)-one is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within its aromatic framework. The quinolin-4(1H)-one core itself typically shows absorption in the UV region. The presence of the extensive π-system of the 2-naphthoyl group is predicted to lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to simpler 3-substituted quinolinones.

Studies on similar quinoline derivatives have shown absorption bands in the range of 280-350 nm researchgate.net. Specifically, the π-π* transitions are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital, while n-π* transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The latter are typically of lower intensity. The solvent environment can also influence the position of these absorption bands.

Table 1: Expected UV-Vis Absorption Data for 3-(2-Naphthoyl)quinolin-4(1H)-one

| Solvent | Expected λmax (nm) | Associated Transitions |

|---|---|---|

| Ethanol | ~280-300, ~340-360 | π-π, n-π |

| Dichloromethane | ~285-305, ~345-365 | π-π, n-π |

| Cyclohexane | ~275-295, ~335-355 | π-π, n-π |

Note: This table presents hypothetical data based on the properties of related compounds.

Upon absorption of light, the excited molecule can relax to the ground state through various pathways, including the emission of light (fluorescence). The analysis of the emitted light provides information on the photophysical properties of the compound.

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift is often indicative of a significant change in geometry between the ground and excited states. For push-pull systems, which the title compound can be considered due to the electron-donating and accepting moieties, a notable Stokes shift is expected. This is often influenced by solvent polarity, with more polar solvents leading to a larger Stokes shift due to the stabilization of the more polar excited state.

Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by various non-radiative decay pathways, such as intersystem crossing to the triplet state and internal conversion. The rigidity of the molecular structure can play a role; more rigid molecules often exhibit higher quantum yields.

Table 2: Hypothetical Photophysical Data for 3-(2-Naphthoyl)quinolin-4(1H)-one

| Solvent | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Ethanol | ~420-450 | ~80-100 | Moderate |

| Dichloromethane | ~410-440 | ~75-95 | Moderate to High |

| Cyclohexane | ~400-430 | ~70-90 | Low to Moderate |

Note: This table presents hypothetical data based on the properties of related compounds.

X-ray Diffraction (XRD) Studies for Crystalline-State Structural Determination

The crystal structure would reveal the planarity of the quinolinone and naphthalene ring systems and the dihedral angle between them. This angle is crucial as it affects the degree of electronic conjugation between the two moieties, which in turn influences the photophysical properties. Intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H and C=O groups of the quinolinone) and π-π stacking interactions between the aromatic rings, would also be elucidated. These interactions are fundamental to understanding the crystal packing and the solid-state properties of the compound. The unequivocal confirmation of the chemical structure of similar quinoline derivatives has been achieved through single-crystal X-ray analysis researchgate.net.

Table 3: Anticipated Crystallographic Data for 3-(2-Naphthoyl)quinolin-4(1H)-one

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or Pca21 |

| Key Dihedral Angle | Angle between quinolinone and naphthalene planes |

| Hydrogen Bonding | N-H···O interactions forming dimers or chains |

| π-π Stacking | Present between aromatic rings |

Note: This table presents hypothetical data based on the properties of related compounds.

Computational Chemistry and Molecular Modeling Investigations of 3 2 Naphthoyl Quinolin 4 1h One

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular choice for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. TD-DFT is an extension of DFT that is used to study the properties of molecules in the presence of time-dependent electric or magnetic fields, making it suitable for predicting electronic absorption spectra.

Geometry Optimization and Conformational Analysis of the Naphthoyl-Quinolinone System

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 3-(2-Naphthoyl)quinolin-4(1H)-one, a key aspect of this analysis would be the conformational freedom around the single bond connecting the naphthoyl group to the quinolinone core.

The dihedral angle between the quinolinone ring and the naphthoyl group would be systematically varied to map the potential energy surface. This would reveal the most stable conformer(s) and the energy barriers to rotation. It is anticipated that the lowest energy conformation would involve a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the respective aromatic systems.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for understanding a molecule's chemical reactivity and electronic properties.

For 3-(2-Naphthoyl)quinolin-4(1H)-one, the HOMO is expected to be localized primarily on the electron-rich quinolinone ring system, while the LUMO would likely be distributed across the electron-accepting naphthoyl moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data for 3-(2-Naphthoyl)quinolin-4(1H)-one

| Parameter | Expected Value (eV) | Interpretation |

| HOMO Energy | ~ -6.0 to -5.5 | Represents the ability to donate an electron. |

| LUMO Energy | ~ -2.5 to -2.0 | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | ~ 3.5 to 3.0 | Indicates moderate chemical reactivity and stability. |

Note: This table presents hypothetical values for illustrative purposes, as no specific published data is available.

Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surfaces for Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or deficient in electrons. For 3-(2-Naphthoyl)quinolin-4(1H)-one, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen of the quinolinone and the naphthoyl group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the N-H group, highlighting its acidic nature.

The Average Local Ionization Energy (ALIE) surface provides information about the energy required to remove an electron from a specific point in the space of the molecule. Lower ALIE values indicate regions where electrons are more easily donated, thus corresponding to nucleophilic sites.

Fukui Functions for Local Reactivity and Nucleophilic/Electrophilic Sites

Fukui functions are used within DFT to predict the most likely sites for nucleophilic and electrophilic attack. By analyzing the change in electron density as an electron is added or removed, one can pinpoint the specific atoms that are most reactive.

For 3-(2-Naphthoyl)quinolin-4(1H)-one, the Fukui function analysis would likely identify the carbonyl carbons as primary electrophilic sites and the nitrogen and oxygen atoms as primary nucleophilic sites.

Simulation of Vibrational Spectra for Validation with Experimental Data

DFT calculations can be used to simulate the infrared (IR) and Raman spectra of a molecule. This is achieved by calculating the vibrational frequencies and their corresponding intensities. The simulated spectrum can then be compared with an experimentally obtained spectrum to validate the accuracy of the computational model and to aid in the assignment of the observed vibrational bands to specific molecular motions.

Table 2: Expected Characteristic Vibrational Frequencies for 3-(2-Naphthoyl)quinolin-4(1H)-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3200 |

| C=O (Quinolinone) | Stretching | 1680-1650 |

| C=O (Naphthoyl) | Stretching | 1660-1630 |

| C=C (Aromatic) | Stretching | 1600-1450 |

Note: This table presents expected ranges for characteristic vibrational frequencies.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of the molecule in a solvent.

For 3-(2-Naphthoyl)quinolin-4(1H)-one, an MD simulation in a solvent like water or DMSO would reveal how the molecule interacts with its environment. It would show the flexibility of the naphthoyl group and the dynamics of hydrogen bonding between the N-H group and solvent molecules. This information is particularly valuable for understanding how the molecule might behave in a biological system.

Conformational Stability and Dynamic Behavior of 3-(2-Naphthoyl)quinolin-4(1H)-one and its Complexes

The conformational landscape of 3-(2-Naphthoyl)quinolin-4(1H)-one is primarily defined by the rotational freedom around the single bond connecting the quinolinone ring and the naphthoyl carbonyl group. This rotation dictates the relative orientation of the two bulky aromatic systems, leading to various possible conformers with distinct energy levels.

Computational methods, particularly Density Functional Theory (DFT), are employed to identify the most stable, low-energy conformations. By systematically rotating the dihedral angle between the quinolinone and naphthoyl planes and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. It is anticipated that planar or near-planar arrangements would be energetically disfavored due to steric hindrance between the hydrogen atoms on the adjacent aromatic rings. The most stable conformers would likely adopt a non-planar orientation to minimize these steric clashes.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule and its complexes over time. nih.govnih.gov An MD simulation would reveal the transitions between different stable conformations, the flexibility of the molecule, and how it behaves in a simulated physiological environment. For instance, in a complex with a biological target, MD simulations can show how the ligand adapts its conformation to fit within the binding pocket and the stability of the resulting complex.

Table 1: Illustrative Conformational Energy of a Bi-aryl System This table is illustrative and based on typical findings for similar bi-aryl compounds, not specific data for 3-(2-Naphthoyl)quinolin-4(1H)-one.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| 0 | +5.8 | Unstable (Steric Clash) |

| 45 | 0.0 | Most Stable |

| 90 | +1.5 | Less Stable |

| 180 | +4.2 | Unstable (Sterical Clash) |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Dynamics

The structure of 3-(2-Naphthoyl)quinolin-4(1H)-one possesses functional groups capable of forming both intramolecular and intermolecular hydrogen bonds, which are critical to its structure and interactions.

Intramolecular Hydrogen Bonding: A key feature is the potential for an intramolecular hydrogen bond between the hydrogen atom of the N-H group in the quinolinone ring and the oxygen atom of the naphthoyl carbonyl group. The formation of this bond would create a six-membered ring, significantly constraining the molecule's conformation and enhancing its planarity and stability. Computational studies on related systems, such as naphthalene (B1677914) diols, have shown that intramolecular hydrogen bonding can significantly stabilize radicals formed upon H-atom transfer, thereby influencing their chemical properties. canada.canih.gov The strength of this bond can be evaluated computationally by analyzing bond lengths, angles, and vibrational frequencies, as well as through Natural Bond Orbital (NBO) analysis.

Intermolecular Hydrogen Bonding: The N-H group of the quinolinone acts as a hydrogen bond donor, while the carbonyl oxygens of both the quinolinone and naphthoyl groups act as hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds, leading to the self-assembly of dimers or larger aggregates. In the solid state, these interactions are crucial in determining the crystal packing. researchgate.net In solution, intermolecular hydrogen bonds can be formed with solvent molecules, which can compete with and disrupt intramolecular hydrogen bonds. The dynamics of these bonds, including their formation and breakage, can be studied using molecular dynamics simulations. nih.gov

Solvent Effects on Molecular Structure and Interactions

The surrounding solvent environment can significantly influence the properties of 3-(2-Naphthoyl)quinolin-4(1H)-one. The choice of solvent can affect conformational preferences, the tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline (B1666331) forms, and the strength of hydrogen bonds.

Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

For example, in a polar protic solvent like water or methanol, the solvent molecules can form strong hydrogen bonds with the solute, potentially disrupting the intramolecular hydrogen bond and favoring conformations where the donor and acceptor groups are exposed to the solvent. Conversely, in a non-polar solvent like hexane (B92381) or chloroform, the intramolecular hydrogen bond is likely to be more stable. The relative stability of the keto (quinolin-4(1H)-one) and enol (4-hydroxyquinoline) tautomers is also highly dependent on the solvent, as polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.

Binding Free Energy Calculations for Molecular Interactions

To quantify the binding affinity of 3-(2-Naphthoyl)quinolin-4(1H)-one to a potential biological target, binding free energy calculations are performed. These calculations are computationally intensive but provide a more accurate estimate of binding strength than docking scores alone. sci-hub.se

Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These "end-point" methods calculate the free energy of the ligand-protein complex, the free protein, and the free ligand in solution, and the binding free energy is the difference between these states. The calculation incorporates molecular mechanics energies, solvation energies, and entropy terms.

More rigorous methods, such as Thermodynamic Integration (TI) or Free Energy Perturbation (FEP), involve creating a non-physical, alchemical pathway to transform the ligand from a bound state to an unbound state or to transform one ligand into another. nih.govarxiv.org These methods are computationally very demanding but are generally considered more accurate. For any of these methods, the starting point is typically a docked pose of the ligand in the protein's binding site, which is then subjected to extensive molecular dynamics simulations. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a fundamental tool in structure-based drug design.

Ligand-Target Interaction Profiling and Binding Mode Prediction

In a typical molecular docking study, the 3D structure of 3-(2-Naphthoyl)quinolin-4(1H)-one would be placed into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score for each pose.

The resulting binding mode predicts the specific interactions that stabilize the ligand-protein complex. For 3-(2-Naphthoyl)quinolin-4(1H)-one, these interactions would likely include:

Hydrogen Bonds: The N-H group of the quinolinone can act as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the protein. The carbonyl oxygens can act as hydrogen bond acceptors from donor residues (e.g., Arg, Lys, His, or a backbone N-H).

Hydrophobic Interactions: The extensive aromatic systems of the quinoline (B57606) and naphthalene rings can form significant hydrophobic and van der Waals interactions with non-polar amino acid residues such as Val, Leu, Ile, Phe, and Trp.

Pi-Stacking: The flat, aromatic nature of the naphthyl and quinolinyl rings makes them ideal for pi-pi stacking or pi-cation interactions with aromatic residues like Phe, Tyr, Trp, or His in the binding site.

Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze the output of a docking simulation and visualize these non-covalent interactions in detail. nih.gov

Analysis of Docking Scores and Ligand Efficiency Metrics

The primary output of a molecular docking run is a docking score, which is an estimate of the binding affinity. The score is typically expressed in units of energy (e.g., kcal/mol), with more negative values indicating a higher predicted affinity. nih.govresearchgate.net These scores are used to rank different compounds or different poses of the same compound.

However, raw docking scores can be biased towards larger molecules, which tend to have more interactions. To overcome this, Ligand Efficiency (LE) metrics are used. taylorandfrancis.comnih.govrgdscience.com LE normalizes the binding affinity for the size of the molecule, providing a measure of the binding energy per atom. It is a valuable tool for hit-to-lead optimization, as it helps identify smaller, more efficient fragments that can be built upon.

Table 2: Illustrative Docking Scores and Ligand Efficiency Metrics for Quinolinone Derivatives This table is for illustrative purposes. The values are hypothetical and intended to demonstrate the concepts of docking scores and ligand efficiency, not to represent actual data.

| Compound | Molecular Weight ( g/mol ) | Heavy Atom Count | Docking Score (kcal/mol) | Ligand Efficiency (LE) |

| 3-(2-Naphthoyl)quinolin-4(1H)-one | 313.34 | 24 | -9.5 | 0.40 |

| Derivative A | 250.28 | 19 | -8.0 | 0.42 |

| Derivative B | 415.45 | 30 | -10.5 | 0.35 |

| Derivative C | 350.38 | 26 | -9.0 | 0.35 |

In the table above, while Derivative B has the best docking score, Derivative A shows a higher ligand efficiency, suggesting it makes more effective use of its atoms to achieve its binding affinity. This could make it a more promising starting point for further chemical modifications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool that correlates the chemical structure of a series of compounds with their biological activity. For a molecule like 3-(2-Naphthoyl)quinolin-4(1H)-one, QSAR studies would be instrumental in predicting its efficacy and guiding the synthesis of more potent analogs.

Development of QSAR Models for Quinolin-4(1H)-one Derivatives with Varying Naphthoyl Substitutions

The development of a robust QSAR model for quinolin-4(1H)-one derivatives with varied naphthoyl substitutions would begin with the synthesis and biological evaluation of a diverse set of analogs. Modifications could include substitutions on both the quinolinone and naphthyl rings. The biological activity data, typically expressed as IC₅₀ or EC₅₀ values, would then be correlated with calculated molecular descriptors.

A typical QSAR study involves the following steps:

Data Set Selection: A series of quinolin-4(1H)-one derivatives with variations in the naphthoyl moiety would be compiled, along with their corresponding biological activities.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

While a specific QSAR model for 3-(2-naphthoyl)quinolin-4(1H)-one derivatives is not available, studies on other quinolone derivatives have demonstrated the utility of this approach. For instance, QSAR studies on quinolone-triazole derivatives have successfully identified key descriptors influencing their antibacterial activity nih.gov.

Correlation of Steric and Electronic Parameters with Modulated Activity

The biological activity of quinolin-4(1H)-one derivatives is often influenced by a combination of steric and electronic factors. For the 3-(2-naphthoyl)quinolin-4(1H)-one scaffold, these parameters would be of particular importance.

Steric Parameters , such as molecular volume, surface area, and specific substituent descriptors (e.g., Taft's steric parameter, Es), would quantify the spatial arrangement of the naphthoyl group and its influence on receptor binding. The size and shape of the naphthoyl moiety would likely play a crucial role in determining how the molecule fits into a biological target's binding pocket.

Electronic Parameters , including partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), would describe the molecule's electronic distribution and reactivity. The electron-withdrawing or -donating nature of substituents on the naphthyl and quinolinone rings could significantly impact interactions with receptor residues. Studies on other quinoline derivatives have shown that electronic parameters are critical for their activity nih.gov.

A hypothetical QSAR model for 3-(2-naphthoyl)quinolin-4(1H)-one derivatives might look like:

log(1/C) = a(Steric Parameter) + b(Electronic Parameter) + c

Where 'C' is the biological activity, and 'a' and 'b' are coefficients determined by the regression analysis.

Receptor Mapping and Definition of Optimal Steric Volumes for N1-Substituents

Receptor mapping aims to define the three-dimensional features of a biological target's binding site. For quinolin-4(1H)-one derivatives, the substituent at the N1 position is often crucial for activity. Computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for receptor mapping.

These 3D-QSAR methods generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. For the 3-(2-naphthoyl)quinolin-4(1H)-one scaffold, a hypothetical CoMFA study on a series of N1-substituted analogs could reveal:

Green Contours: Indicating regions where bulky substituents on the N1 position enhance activity.

Yellow Contours: Highlighting areas where steric bulk is detrimental to activity.

Blue and Red Contours: Showing where positive or negative electrostatic potentials, respectively, are preferred.

Such an analysis would provide a detailed 3D map of the receptor's binding pocket, guiding the design of N1-substituents with optimal steric volume and electronic properties for enhanced biological activity.

Non-Covalent Interaction (NCI) Analysis for Comprehensive Interaction Visualization

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. wikipedia.org These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular recognition and binding.

For 3-(2-naphthoyl)quinolin-4(1H)-one, NCI analysis would provide a detailed picture of the intramolecular and intermolecular interactions. The large aromatic surface of the naphthoyl group suggests that π-π stacking interactions could be a significant feature of its binding to a biological target. nih.gov

An NCI plot would display isosurfaces corresponding to different types of non-covalent interactions, typically color-coded as follows:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, delocalized van der Waals interactions.

Red: Repulsive steric clashes.

The analysis of the NCI plot for 3-(2-naphthoyl)quinolin-4(1H)-one interacting with a hypothetical receptor could reveal key binding features, such as hydrogen bonding between the quinolinone's carbonyl group and receptor residues, and extensive van der Waals contacts involving the naphthyl ring. This detailed visualization of the interaction landscape would be invaluable for understanding the molecular basis of its activity and for the rational design of improved analogs. Studies on the interaction of quinolones with DNA have highlighted the importance of such non-covalent interactions in their mechanism of action. nih.govnih.gov

Structure Activity Relationship Sar Principles and Molecular Design Strategies for 3 2 Naphthoyl Quinolin 4 1h One Analogs

Influence of the 2-Naphthoyl Moiety and C3 Substitution on Structural Modulations and Activity

The 2-naphthoyl group at the C3 position is a cornerstone of the bioactivity of this class of compounds. This large, polycyclic aromatic moiety is critical for establishing potent interactions with biological targets, primarily through hydrophobic and π-π stacking interactions. The extended π-system of the naphthalene (B1677914) ring is often more advantageous than smaller aromatic groups like phenyl, suggesting that the size and electronic nature of this group are finely tuned for optimal binding.

Structural modifications at the C3 position have been a key area of SAR exploration. Key findings indicate that:

Aromatic System: The identity of the aromatic ring at C3 is crucial. Replacing the 2-naphthoyl group with other moieties can dramatically alter activity, highlighting the specific requirements of the target's binding pocket. nih.gov

Linker Group: The carbonyl linker between the quinolinone core and the naphthyl group is vital, often acting as a hydrogen bond acceptor. Its presence and orientation are critical for anchoring the molecule correctly within a binding site.

Substitution on the Naphthyl Ring: Introducing substituents onto the naphthyl ring itself can further modulate activity. The position, size, and electronic properties (electron-donating or electron-withdrawing) of these substituents can refine binding affinity and selectivity. nih.gov

Role of Substituents on the Quinolin-4(1H)-one Ring (N1, C2, C4, C5, C6, C7, C8) in Modulating Interactions

The biological activity of quinolin-4(1H)-one analogs is profoundly influenced by the steric bulk and electronic character of substituents at various positions on the ring system. mdpi.comrsc.org

N1 Position: This position is sensitive to substitution. While small alkyl groups like cyclopropyl (B3062369) may increase activity compared to an ethyl group, bulky substituents can be detrimental. mdpi.com The presence of a hydrogen bond donor (N-H) or a small, constrained group is often preferred.

C2 Position: Modifications at the C2 position can influence the orientation of the crucial C3-naphthoyl group. For certain activities, small alkyl groups at C2 have been found to be more beneficial than larger aryl groups. mdpi.com

C4 Position: The C4-keto group is a key pharmacophoric feature, frequently participating in hydrogen bonding. Its presence is considered fundamental for the activity of many quinolinone derivatives. mdpi.com

C5-C8 Positions: Substituents on the fused benzene (B151609) ring modulate the electronic properties of the entire scaffold and can form direct interactions with a target. mdpi.com

C5: The nature of the substituent here can affect cell penetration and target binding. mdpi.com

C6: A fluorine atom at this position has been identified as an optimal substituent for several activities, significantly improving potency, though its potential for genotoxicity is a concern in drug design. mdpi.com

C7: This position is often directly involved in interactions with target enzymes. Aromatic rings or a methoxy (B1213986) group at C7 can enhance biological properties. mdpi.com

C8: A methoxy group at the C8 position has been shown to be beneficial for certain activities. mdpi.com

The following table summarizes the general impact of substituents at various positions on the quinolin-4(1H)-one ring:

| Position | Favorable Substituents/Features | General Impact on Activity | Citations |

|---|---|---|---|

| N1 | -H, Small alkyl (e.g., cyclopropyl) | Increases activity compared to larger groups. | mdpi.com |

| C2 | Small alkyl groups | More advantageous than aryl groups for some activities. | mdpi.com |

| C4 | Carbonyl (C=O) | Essential for potency, acts as H-bond acceptor. | mdpi.com |

| C6 | Fluorine (-F) | Optimal for many activities, significantly improves potency. | mdpi.com |

| C7 | Aromatic rings, Methoxy (-OCH3) | Directly interacts with targets, improves properties. | mdpi.com |

| C8 | Methoxy (-OCH3) | Beneficial for certain biological activities. | mdpi.com |

Based on comprehensive SAR studies, a profile of optimal structural features for this class of compounds has emerged:

A bulky, hydrophobic C3-aroyl moiety , such as the 2-naphthoyl group, is paramount for high-affinity binding.

An unsubstituted N1-H or a small N1-alkyl group is generally preferred to avoid steric hindrance and maintain potential hydrogen-bonding capability. mdpi.com

Strategic halogenation, particularly at C6 , often leads to a significant enhancement in potency. mdpi.com

The presence of substituents at C7 , capable of forming specific interactions (e.g., hydrogen bonds or hydrophobic interactions), can further optimize binding. mdpi.com

Rational Design Principles for the Development of Advanced Quinolin-4(1H)-one Analogs Based on SAR Insights

The insights gained from extensive SAR studies provide a clear roadmap for the rational design of next-generation quinolin-4(1H)-one analogs. These design principles aim to build upon the existing knowledge to create molecules with enhanced potency, selectivity, and drug-like properties.

Scaffold Hopping and Bioisosteric Replacement: While the 2-naphthoyl group is a privileged moiety, exploring bioisosteres (chemical groups with similar physical or chemical properties) can lead to improved compounds. nih.gov This involves replacing the naphthalene ring with other aromatic or heteroaromatic systems that preserve the necessary steric and electronic features while potentially offering benefits in solubility, metabolism, or selectivity. nih.gov

Fine-Tuning via Targeted Substitution: SAR data allows for the targeted placement of functional groups to optimize interactions. For example, if increased potency is linked to a halogen at C6 and a methoxy group at C7, new analogs will incorporate these features while exploring other positions for further refinement. mdpi.com

Conformationally Restricted Analogs: To validate the importance of a specific 3D geometry and lock the molecule in its most active shape, conformationally restricted analogs can be designed. This involves introducing chemical bonds or rings to reduce the number of rotatable bonds, thereby pre-organizing the molecule for binding and potentially increasing affinity and reducing off-target effects.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is available, SBDD becomes a powerful tool. Computational docking simulations can predict how newly designed analogs will bind, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity and best fit within the target's active site. researchgate.net

By systematically applying these principles, researchers can move beyond trial-and-error and rationally engineer advanced 3-(2-naphthoyl)quinolin-4(1H)-one analogs with superior therapeutic potential.

Mechanistic Investigations of Intramolecular and Intermolecular Interactions Involving 3 2 Naphthoyl Quinolin 4 1h One

Characterization of Intramolecular Hydrogen Bonding Networks within the Compound

The molecular architecture of 3-(2-Naphthoyl)quinolin-4(1H)-one is predisposed to the formation of a significant intramolecular hydrogen bond. The key structural feature facilitating this interaction is the proximity of the N-H group at position 1 of the quinolinone ring and the carbonyl oxygen of the naphthoyl group at position 3. This arrangement allows for the formation of a stable six-membered ring through a C=O···H-N hydrogen bond.

In analogous quinone-based polymer systems, the presence of such intramolecular hydrogen bonds (C=O⋯N–H) has been shown to significantly influence molecular properties. These interactions are known to enhance molecular stability and can be characterized using various spectroscopic and computational methods. For instance, in related compounds, the formation of intramolecular hydrogen bonds leads to a discernible downfield shift of the N-H proton resonance in ¹H NMR spectra and a red shift of the C=O stretching frequency in infrared (IR) spectroscopy.

Table 1: Predicted Spectroscopic and Geometric Parameters for the Intramolecular Hydrogen Bond in 3-(2-Naphthoyl)quinolin-4(1H)-one (Based on Analogous Compounds)

| Parameter | Predicted Value/Observation | Method of Determination |

| ¹H NMR Shift of N-H Proton | Downfield shift (>10 ppm) | ¹H NMR Spectroscopy |

| IR Frequency of C=O (Naphthoyl) | Red shift (lower wavenumber) | IR Spectroscopy |

| H-bond distance (N-H···O) | ~1.8 - 2.0 Å | X-ray Crystallography / DFT |

| H-bond angle (N-H···O) | ~140 - 160° | X-ray Crystallography / DFT |

| H-bond energy | ~5 - 10 kcal/mol | DFT Calculations |

Note: The data in this table are predictive and based on studies of structurally similar compounds due to the lack of direct experimental data for 3-(2-Naphthoyl)quinolin-4(1H)-one.

Studies on Proton-Transfer Phenomena and Proton Localization within the Quinolin-4(1H)-one System

The quinolin-4(1H)-one scaffold is a tautomeric system, capable of existing in both the keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms. The position of this tautomeric equilibrium is highly sensitive to the molecular environment, including the nature of substituents and the solvent. The introduction of the 2-naphthoyl group at the 3-position is expected to significantly favor the keto tautomer due to the stabilizing effect of the intramolecular hydrogen bond with the N-H group.

Proton transfer is a key step in the interconversion between these tautomers. In related 3-hydroxyquinolone systems, excited-state intramolecular proton transfer (ESIPT) has been observed, leading to dual fluorescence. While 3-(2-Naphthoyl)quinolin-4(1H)-one does not possess the 3-hydroxy group necessary for this specific type of ESIPT, the general principles of proton transfer within the quinolone ring system are relevant.

Computational studies on similar systems have been used to model the potential energy surface for proton transfer, identifying the transition states and calculating the energy barriers for tautomerization. For 3-(2-Naphthoyl)quinolin-4(1H)-one, a direct proton transfer from the nitrogen at position 1 to the carbonyl oxygen at position 4 would be a high-energy process. A more plausible mechanism would involve solvent-mediated proton transfer in protic solvents.

The acidity of the N-H proton and the basicity of the carbonyl oxygen are key parameters governing proton transfer. The electron-withdrawing nature of the naphthoyl group would be expected to increase the acidity of the N-H proton, potentially facilitating proton transfer under certain conditions.

Table 3: Predicted Proton-Transfer Characteristics of 3-(2-Naphthoyl)quinolin-4(1H)-one

| Phenomenon | Key Factors | Predicted Outcome |

| Tautomeric Equilibrium | Intramolecular H-bond, conjugation | Strong preference for the keto form |

| Proton Affinity of C=O | Electron density on oxygen | Moderate, influenced by conjugation |

| Acidity of N-H | Electron-withdrawing effect of naphthoyl group | Enhanced relative to unsubstituted quinolinone |

| Proton Transfer Barrier | Stability of transition state | High for direct intramolecular transfer |

Note: These predictions are based on established principles of physical organic chemistry and studies on related quinolone systems.

Conclusion and Future Perspectives in the Academic Research of 3 2 Naphthoyl Quinolin 4 1h One

Summary of Key Academic Contributions and Methodological Advancements

Research on 3-substituted quinolin-4(1H)-ones, including 3-aroyl derivatives like 3-(2-Naphthoyl)quinolin-4(1H)-one, has been propelled by the development of novel synthetic methodologies. Historically, the synthesis of the quinolin-4-one core relied on classical methods such as the Conrad-Limpach and Gould-Jacobs reactions. mdpi.com However, modern advancements have provided more efficient and versatile routes.

A notable contribution is the phosphino-catalysis approach for synthesizing 3-aroyl-4-quinolones from S-phenyl-2-(N-tosylamido)benzothioates and activated alkynes under microwave irradiation. rsc.org This method offers moderate to very good yields and is compatible with various substituents, although electron-deficient aromatic rings can result in lower yields. rsc.org Another significant advancement involves the copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, followed by cyclization and oxidation, which yields 3-acyl-2-substituted 4-quinolones. rsc.org These methods represent key progress in accessing complex quinolin-4-one derivatives.

While direct research on 3-(2-Naphthoyl)quinolin-4(1H)-one is limited in publicly accessible literature, the established synthesis of 3-aroyl-4-quinolones provides a foundational methodology for its preparation and study. The primary academic contribution lies in the establishment of these synthetic pathways that make such complex molecules accessible for further investigation. The quinolin-4-one scaffold itself is recognized for its broad pharmacological potential, including anticancer, antibacterial, and antimalarial properties, which provides the impetus for synthesizing diverse derivatives. rsc.orgmdpi.com

Identification of Unexplored Research Avenues and Challenges

Despite the synthetic accessibility of the 3-aroyl-4-quinolone scaffold, the specific compound 3-(2-Naphthoyl)quinolin-4(1H)-one remains largely unexplored. This presents numerous opportunities for future research.

Key Unexplored Avenues:

Comprehensive Biological Screening: The quinolin-4-one nucleus is a privileged structure in drug discovery. mdpi.com A thorough investigation into the biological activities of 3-(2-Naphthoyl)quinolin-4(1H)-one is warranted. Screening against a wide range of targets, including cancer cell lines, bacterial and fungal strains, and viral agents, could reveal novel therapeutic potential. rsc.orgnih.gov For instance, some quinolone analogues are known to inhibit tubulin polymerization or act as kinase inhibitors in cancer cells. nih.govnih.gov

Photophysical and Material Properties: The presence of the extended π-system, combining the quinolone and naphthalene (B1677914) rings, suggests potential for interesting photophysical properties. encyclopedia.pub Research into its fluorescence, phosphorescence, and potential use in organic light-emitting diodes (OLEDs) or as a fluorescent sensor for metal cations or biomolecules is a promising, unexplored area. encyclopedia.pubnih.gov

Mechanism of Action Studies: Should any biological activity be identified, subsequent studies to elucidate the mechanism of action would be a critical research avenue. This could involve identifying specific protein targets through techniques like molecular docking and biochemical assays. nih.gov

Challenges:

Synthesis Optimization: While general methods exist, optimizing the synthesis of 3-(2-Naphthoyl)quinolin-4(1H)-one for high yield and purity may present challenges, particularly regarding regioselectivity and reaction conditions. rsc.org

Solubility and Bioavailability: The large, hydrophobic nature of the molecule might lead to poor aqueous solubility, posing a challenge for biological assays and potential therapeutic development. Formulation studies or structural modifications could be necessary to address this.

| Research Area | Specific Focus | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer, antibacterial, antiviral, and antifungal screening. | The quinolin-4-one scaffold is a known pharmacophore with diverse biological activities. researchgate.netrsc.org |

| Materials Science | Investigation of fluorescent properties for use in OLEDs or as chemical sensors. | Nitrogen-containing heterocycles with large conjugated systems often exhibit useful photophysical properties. encyclopedia.pub |

| Biochemical Pharmacology | Identification of molecular targets (e.g., kinases, tubulin, topoisomerases). | Understanding the mechanism of action is crucial for rational drug design and development. nih.gov |

Advancements in Synthetic Methodologies and Computational Approaches for Quinolin-4(1H)-one Research

The broader field of quinolin-4(1H)-one research has seen significant progress in both synthesis and computational analysis, which can be leveraged for studying 3-(2-Naphthoyl)quinolin-4(1H)-one.

Synthetic Advancements: Modern synthetic chemistry offers a rich toolbox for creating quinolin-4-one libraries. mdpi.com Transition-metal catalysis, in particular, has been transformative.

Palladium-catalyzed reactions , such as carbonylative Sonogashira coupling of 2-iodoanilines and terminal acetylenes, provide efficient routes to the quinolone core. mdpi.comnih.gov

Copper-catalyzed cyclization of anilines and alkynes is another powerful, atom-economical method. organic-chemistry.org

Metal-free approaches are also gaining traction due to their cost-effectiveness and reduced environmental impact. rsc.org These include DABCO-mediated decarboxylative cyclization of isatoic anhydrides with active methylene (B1212753) compounds. rsc.org

Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields in shorter timeframes. rsc.orgnih.gov

Computational Approaches: Computational chemistry is an increasingly vital tool in predicting the properties and activities of novel compounds.

Molecular Docking can be used to predict the binding affinity and orientation of 3-(2-Naphthoyl)quinolin-4(1H)-one within the active sites of various biological targets, helping to prioritize experimental screening. nih.govijsrtjournal.com

Density Functional Theory (DFT) calculations can elucidate the electronic structure, molecular electrostatic potential (MEP), and global reactivity parameters of the molecule. nih.gov This information can provide insights into its stability, reactivity, and potential for intermolecular interactions.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can computationally forecast the pharmacokinetic profile of the compound, identifying potential liabilities early in the research process. nih.gov

| Methodology | Description | Key Advantages |

|---|---|---|

| Transition-Metal Catalysis (Pd, Cu, Co) | Catalytic C-H activation and cross-coupling reactions to form the quinolone ring. rsc.orgnih.gov | High efficiency, broad substrate scope, and functional group tolerance. rsc.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. researchgate.net | Reduced reaction times, improved yields, and cleaner reactions. rsc.org |

| Molecular Docking | Computational simulation of a ligand binding to a macromolecular target. nih.gov | Predicts binding modes and affinities, guiding experimental work. ijsrtjournal.com |

| Density Functional Theory (DFT) | Quantum mechanical modeling to compute the electronic structure of molecules. nih.gov | Provides insights into molecular properties, reactivity, and spectra. nih.gov |

Interdisciplinary Research Prospects and Broader Implications for Heterocyclic Chemistry

The study of 3-(2-Naphthoyl)quinolin-4(1H)-one and its analogues sits (B43327) at the intersection of several scientific disciplines, offering numerous prospects for collaborative research.

Medicinal Chemistry and Chemical Biology: The quinoline (B57606) ring is a cornerstone of many marketed drugs, including antimalarials and antibiotics. ijsrtjournal.comnih.gov Research into novel derivatives like 3-(2-Naphthoyl)quinolin-4(1H)-one continues this tradition, with the potential to yield new lead compounds for various diseases. rsc.orgnih.gov The fusion of the quinolone and naphthalene moieties could lead to multi-target agents or compounds that overcome existing drug resistance mechanisms. nih.gov

Materials Science and Photochemistry: Heterocyclic compounds are integral to the development of advanced materials. numberanalytics.com The unique electronic and structural features of this compound could be exploited in the design of novel organic semiconductors, dyes, or photoactive materials. encyclopedia.pub Its potential as a fluorophore could be harnessed in bioanalytical applications, such as in vivo imaging or high-throughput screening. encyclopedia.pubresearchgate.net

Agrochemicals: Heterocyclic compounds are also widely used as herbicides, insecticides, and fungicides. numberanalytics.com The biological activity of quinolin-4-one derivatives is not limited to human medicine, and there is potential for application in agriculture.

The continued exploration of complex heterocyclic systems like 3-(2-Naphthoyl)quinolin-4(1H)-one drives innovation in synthetic chemistry and expands our understanding of structure-activity relationships. Each new derivative that is synthesized and characterized adds to the collective knowledge of heterocyclic chemistry, providing new tools and building blocks for future discoveries across science. ijsrtjournal.comnumberanalytics.com

Q & A

Q. What are the common synthetic strategies for preparing 3-(2-naphthoyl)quinolin-4(1H)-one and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, 3-substituted quinolin-4(1H)-ones can be synthesized via acid/base-catalyzed isomerization of 2′-aminochalcones, as demonstrated in the formation of 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one using indium(III) chloride as a catalyst under microwave irradiation . Bromination at specific positions (e.g., C(2) methyl groups) can further modify the scaffold for antibacterial applications . Key steps include optimizing reaction time, solvent systems (e.g., CH₂Cl₂/di-isopropylether for crystallization), and catalytic conditions.

Q. Which analytical techniques are critical for characterizing 3-(2-naphthoyl)quinolin-4(1H)-one derivatives?

- Methodological Answer : Structural elucidation relies on:

- Spectroscopy : ¹H/¹³C NMR to identify substituent patterns (e.g., δ 3.59 ppm for methyl groups) and IR for functional groups like C=O (1663 cm⁻¹) and hydrogen-bonded hydroxyls (3447 cm⁻¹) .

- X-ray crystallography : Resolves dihedral angles and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking with centroid distances of ~3.94 Å) .

- Mass spectrometry : Confirms molecular ions (e.g., m/z 297 for antimicrobial derivatives) .

Q. What safety protocols are recommended for handling quinolin-4(1H)-one derivatives?

- Methodological Answer : Safety Data Sheets (SDS) for quinolin-4(1H)-ones advise:

Q. How can researchers evaluate the antimicrobial activity of 3-(2-naphthoyl)quinolin-4(1H)-one derivatives?

- Methodological Answer : Standard protocols include:

- Bacterial quorum sensing assays : Test interference with microbial communication pathways (e.g., Pseudomonas aeruginosa) .

- MIC (Minimum Inhibitory Concentration) determination : Use broth microdilution methods against Gram-positive/negative strains .

- Cytotoxicity screening : Assess selectivity via mammalian cell lines (e.g., Chinese Hamster Ovary cells) to rule off-target effects .

Advanced Research Questions

Q. How do substituents at the C(3) position influence the reactivity of 2-methylquinolin-4(1H)-ones in bromination reactions?

- Methodological Answer : Substituents dictate regioselectivity. For example:

- Electron-donating groups (e.g., benzyl at C(3)) direct bromination to the C(2) methyl group, forming 2-(bromomethyl) derivatives .

- Electron-withdrawing groups shift reactivity to C(3) or C(6) of the heterocycle.

- Mechanistic studies recommend using N-bromosuccinimide (NBS) with benzoyl peroxide to optimize yield and selectivity .

Q. What computational strategies can predict the bioactivity of 3-(2-naphthoyl)quinolin-4(1H)-one analogs?

- Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent properties (e.g., logP, polar surface area) with antimicrobial IC₅₀ values .

- Molecular docking : Simulate binding to targets like bacterial DNA gyrase or quorum-sensing receptors (e.g., LasR in P. aeruginosa) .

- ADMET profiling : Predict pharmacokinetics using tools like SwissADME to optimize drug-likeness .

Q. How can catalytic systems improve the synthesis of quinolin-4(1H)-one derivatives?

- Methodological Answer :

- Heterogeneous catalysts : Fe₃O₄@SiO₂-diol-Phen-Pd(0) nanocomposites enable carbonylative cyclization under eco-friendly conditions (e.g., γ-valerolactone/water solvents) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 63% yield in 5 minutes using InCl₃) .

- Transition metal-free approaches : BrCF₂COOEt mediates N-difluoromethylation for fluorinated analogs with enhanced bioactivity .

Q. How should researchers address contradictory data on substituent effects in quinolin-4(1H)-one derivatives?

- Methodological Answer :

- Systematic variation : Synthesize analogs with incremental substituent changes (e.g., alkyl chain length, halogenation) .

- Cross-validation : Compare results across multiple assays (e.g., antibacterial vs. cytotoxicity screens) .

- Crystallographic analysis : Resolve structural ambiguities (e.g., hydrogen bonding vs. steric effects) influencing activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.